molecular formula C14H14N2O3S B5754506 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide CAS No. 54780-06-2

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5754506
CAS RN: 54780-06-2
M. Wt: 290.34 g/mol
InChI Key: YXDXUULNGFDWNY-UHFFFAOYSA-N
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Description

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide, also known as EPCCT, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. EPCCT is a thiol-reactive compound that can modify cysteine residues in proteins, making it an important tool for studying protein structure and function.

Mechanism of Action

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the compound and the protein. This modification can result in changes in protein activity, stability, and localization.
Biochemical and Physiological Effects
The modification of cysteine residues in proteins by N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide can have various biochemical and physiological effects. It can alter protein activity, stability, and localization, which can impact cellular signaling pathways and processes. Additionally, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide in lab experiments include its selectivity for cysteine residues in proteins, its ability to modify proteins under mild conditions, and its compatibility with various protein analysis techniques. However, the limitations of using N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide include its potential toxicity and the need for careful optimization of reaction conditions to achieve specific modifications.

Future Directions

There are several future directions for research on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide. One area of interest is the development of more selective and efficient cysteine-modifying compounds. Additionally, the use of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide in drug discovery and chemical biology applications is an area of active research. Finally, the investigation of the anti-inflammatory properties of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide and its potential use as a therapeutic agent is an exciting avenue for future research.

Synthesis Methods

The synthesis of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 4-ethoxyaniline with carbon disulfide to form N-(4-ethoxyphenyl)carbonothioylthiourea. This compound is then reacted with furfurylamine to produce N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide.

Scientific Research Applications

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide has been used in various scientific research applications, including protein modification and analysis, drug discovery, and chemical biology. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein structure and function.

properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-18-11-7-5-10(6-8-11)15-14(20)16-13(17)12-4-3-9-19-12/h3-9H,2H2,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDXUULNGFDWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970103
Record name N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide

CAS RN

54780-06-2
Record name MLS000756487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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